5-ethyl-2-(trifluoromethyl)aniline
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Overview
Description
5-ethyl-2-(trifluoromethyl)aniline is an aromatic amine with a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation followed by reduction and nitration . Another approach involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide with ethanol and hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production methods for 5-ethyl-2-(trifluoromethyl)aniline often involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
5-ethyl-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-ethyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)aniline: Similar structure but lacks the ethyl group.
4-(trifluoromethyl)aniline: Trifluoromethyl group positioned differently on the benzene ring.
5-methyl-2-(trifluoromethyl)aniline: Methyl group instead of ethyl group.
Uniqueness
5-ethyl-2-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1369821-06-6 |
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Molecular Formula |
C9H10F3N |
Molecular Weight |
189.18 g/mol |
IUPAC Name |
5-ethyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-2-6-3-4-7(8(13)5-6)9(10,11)12/h3-5H,2,13H2,1H3 |
InChI Key |
QANDOQQSSVEGJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(F)(F)F)N |
Purity |
95 |
Origin of Product |
United States |
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